molecular formula C14H19NO2 B189086 (3-methylcyclohexyl) N-phenylcarbamate CAS No. 6617-95-4

(3-methylcyclohexyl) N-phenylcarbamate

Cat. No. B189086
CAS RN: 6617-95-4
M. Wt: 233.31 g/mol
InChI Key: CBONEEFQGRAUFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-methylcyclohexyl) N-phenylcarbamate, also known as Mecarbinate, is a chemical compound that is commonly used in scientific research. It belongs to the class of carbamate compounds and is widely used as a reagent in organic synthesis. In

Mechanism of Action

The mechanism of action of (3-methylcyclohexyl) N-phenylcarbamate is not well understood. However, it is believed that this compound acts as a carbamate inhibitor by inhibiting the activity of acetylcholinesterase. Acetylcholinesterase is an enzyme that breaks down acetylcholine, a neurotransmitter that is involved in muscle contraction and cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. Biochemically, this compound has been shown to inhibit the activity of acetylcholinesterase, which can lead to an increase in the levels of acetylcholine in the body. Physiologically, this compound has been shown to have anticonvulsant and antinociceptive properties. It has also been shown to improve cognitive function and memory retention.

Advantages and Limitations for Lab Experiments

One advantage of using (3-methylcyclohexyl) N-phenylcarbamate in lab experiments is that it is readily available and relatively inexpensive. Additionally, this compound is easy to handle and has a long shelf life. However, one limitation of using this compound is that its mechanism of action is not well understood. This makes it difficult to predict its effects on biological systems.

Future Directions

There are several future directions for research involving (3-methylcyclohexyl) N-phenylcarbamate. One direction is to further investigate its mechanism of action and its effects on acetylcholinesterase activity. Another direction is to explore its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and epilepsy. Additionally, this compound could be used as a tool for studying the role of acetylcholine in cognitive function and memory retention.

Synthesis Methods

(3-methylcyclohexyl) N-phenylcarbamate can be synthesized by reacting 3-methylcyclohexylamine and phenyl chloroformate in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields this compound as a white solid in good yield.

Scientific Research Applications

(3-methylcyclohexyl) N-phenylcarbamate is widely used in scientific research as a reagent in organic synthesis. It is used to synthesize various compounds such as esters, amides, and ureas. This compound is also used as a protecting group for amines and alcohols. Additionally, this compound is used in the synthesis of pharmaceuticals and agrochemicals.

properties

CAS RN

6617-95-4

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

(3-methylcyclohexyl) N-phenylcarbamate

InChI

InChI=1S/C14H19NO2/c1-11-6-5-9-13(10-11)17-14(16)15-12-7-3-2-4-8-12/h2-4,7-8,11,13H,5-6,9-10H2,1H3,(H,15,16)

InChI Key

CBONEEFQGRAUFJ-UHFFFAOYSA-N

SMILES

CC1CCCC(C1)OC(=O)NC2=CC=CC=C2

Canonical SMILES

CC1CCCC(C1)OC(=O)NC2=CC=CC=C2

Other CAS RN

6617-95-4

Origin of Product

United States

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